Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
“Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate” is a chemical compound with the molecular formula C14H10N4O3S . It is a complex organic compound that contains several functional groups, including an amino group, a cyano group, a furan ring, a pyridine ring, a sulfanyl group, and an acetate group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethio (seleno)amides and 4-methylmorpholine resulted in the formation of 4-methylmorpholinium 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio (seleno)lates . This reaction involved the exchange of the CH acid components . Another synthesis method involved the condensation of acetaldehyde with a twofold excess of cyanothioacetamide and N-methylmorpholine .Scientific Research Applications
Adenosine Receptor Ligands with Antineuropathic Activity :
- A study by Betti et al. (2019) synthesized a series of amino-3,5-dicyanopyridines, exhibiting high to good human A1AR affinity and an inverse agonist profile. Some derivatives, including this compound, showed potential in reducing oxaliplatin-induced neuropathic pain, similar to the non-selective AR antagonist caffeine (Betti et al., 2019).
Antiprotozoal Agents :
- Ismail et al. (2004) reported on novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents, indicating the potential of related compounds in treating protozoal infections (Ismail et al., 2004).
Synthesis of Heterocyclic Compounds :
- Dyachenko et al. (2015) focused on synthesizing substituted tetrahydroquinoline-carbonitriles, which could form the basis for further pharmacological studies (Dyachenko et al., 2015).
Antimicrobial Activity :
- A study by El-Shehry et al. (2020) synthesized new compounds, including those similar to Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate, and evaluated their antimicrobial activity against various bacterial and fungal strains (El-Shehry et al., 2020).
Catalytic Hydrogenation Studies :
- Research by Sukhorukov et al. (2008) into the hydrogenation of dihydrooxazines might provide insights into chemical transformations relevant to compounds like this compound (Sukhorukov et al., 2008).
PKCtheta Inhibitors :
- Subrath et al. (2009) reported on 3-pyridinecarbonitriles with potential as PKCtheta inhibitors, a property that could be relevant for similar compounds (Subrath et al., 2009).
Agricultural Bioactivity :
- Zheng and Su (2005) designed polysubstituted pyridine derivatives with certain fungicidal and herbicidal activities, which highlights the potential agricultural applications of similar compounds (Zheng & Su, 2005).
Mechanism of Action
Target of Action
It’s known that this compound is involved in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as the Michael reaction . This reaction involves the nucleophilic addition of a carbanion or another nucleophile to an alpha, beta unsaturated carbonyl compound . It belongs to the larger class of conjugate additions. This is one of the most useful methods for the mild formation of C–C bonds .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon–carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Properties
IUPAC Name |
methyl 2-[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-20-11(19)7-22-14-9(6-16)12(10-3-2-4-21-10)8(5-15)13(17)18-14/h2-4H,7H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJNNAJYEQHOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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